L-Tyrosine benzyl ester 4-toluenesulfonate
Overview
Description
L-Tyrosine benzyl ester 4-toluenesulfonate is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
L-Tyrosine benzyl ester derivatives are crucial in the synthesis of enantiopure amino acid esters, serving as important synthetic intermediates. A study by Bolchi, Bavo, and Pallavicini (2017) demonstrated an efficient preparation method for these compounds, highlighting their significance in avoiding hazardous solvents (Bolchi, Bavo, & Pallavicini, 2017).
These compounds play a role in the transformation of tyrosine into other bioactive amino acids. Allevi, Cribiú, and Anastasia (2004) described a method for converting tyrosine into the antihypertensive amino acid 4-hydroxy-3-hydroxymethylphenylalanine using a similar process (Allevi, Cribiú, & Anastasia, 2004).
These esters are also utilized in peptide synthesis. A study by Trudelle (1973) on the synthesis of sequential polypeptides demonstrated the application of such esters in creating complex peptide structures (Trudelle, 1973).
They are involved in chemoselective N-alkylation processes. Research by Penso et al. (2006) indicated the use of these esters in specific oxy-anion solvation, essential in selective alkylation reactions (Penso et al., 2006).
In enzymatic studies, such as those involving C'1-esterase, L-Tyrosine benzyl ester derivatives serve as substrates or intermediates. Haines and Lepow (1964) explored the enzymatic properties of C'1-esterase using related compounds (Haines & Lepow, 1964).
Properties
IUPAC Name |
benzyl 2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639960 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97984-63-9 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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